molecular formula C10H22N2Si B14301635 Silane, (diazomethyl)tris(1-methylethyl)- CAS No. 122093-27-0

Silane, (diazomethyl)tris(1-methylethyl)-

Cat. No.: B14301635
CAS No.: 122093-27-0
M. Wt: 198.38 g/mol
InChI Key: OXGOSGFTIVOBLV-UHFFFAOYSA-N
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Description

Silane, (diazomethyl)tris(1-methylethyl)-, is a specialized organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a diazomethyl group attached to a silane core, which is further substituted with three isopropyl groups. Its structure imparts distinct reactivity, making it valuable in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (diazomethyl)tris(1-methylethyl)-, typically involves the reaction of diazomethane with tris(1-methylethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent the decomposition of diazomethane, which is highly reactive and potentially explosive. The process requires careful handling and precise control of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of Silane, (diazomethyl)tris(1-methylethyl)-, involves the use of specialized reactors designed to handle hazardous chemicals safely. The process may include steps such as distillation and purification to remove impurities and achieve the required quality standards. The use of advanced technologies and automation ensures consistent production and minimizes the risk associated with handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

Silane, (diazomethyl)tris(1-methylethyl)-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

    Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of transition metal catalysts.

    Substitution: The diazomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in the presence of a solvent like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the diazomethyl group, often under mild conditions to prevent decomposition.

Major Products Formed

    Oxidation: Silanols and siloxanes are the primary products.

    Reduction: The major products include reduced silanes and silanols.

    Substitution: The products vary depending on the nucleophile used but generally include substituted silanes with new functional groups.

Scientific Research Applications

Silane, (diazomethyl)tris(1-methylethyl)-, finds applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds.

    Biology: The compound is explored for its potential in modifying biomolecules and as a tool in bioconjugation techniques.

    Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in diagnostic assays.

    Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Silane, (diazomethyl)tris(1-methylethyl)-, involves the interaction of the diazomethyl group with various molecular targets. The diazomethyl group can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates such as carbenes or radicals. These intermediates can then participate in various chemical transformations, including insertion into carbon-hydrogen bonds, addition to double bonds, and abstraction of hydrogen atoms. The presence of the silane core stabilizes these intermediates, allowing for controlled reactivity and selective transformations.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent and in hydrosilylation reactions.

    Trimethylsilyldiazomethane: Used as a methylating agent in organic synthesis.

    Triphenylsilane: Employed in the reduction of organic compounds and as a hydride donor.

Uniqueness

Silane, (diazomethyl)tris(1-methylethyl)-, stands out due to its unique combination of a diazomethyl group and a silane core with isopropyl substituents. This structure imparts distinct reactivity, making it suitable for specialized applications that require controlled radical or carbene chemistry. Its ability to participate in a wide range of chemical reactions, coupled with its stability, makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

122093-27-0

Molecular Formula

C10H22N2Si

Molecular Weight

198.38 g/mol

IUPAC Name

diazomethyl-tri(propan-2-yl)silane

InChI

InChI=1S/C10H22N2Si/c1-8(2)13(7-12-11,9(3)4)10(5)6/h7-10H,1-6H3

InChI Key

OXGOSGFTIVOBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C=[N+]=[N-])(C(C)C)C(C)C

Origin of Product

United States

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